5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde

Overview

Description

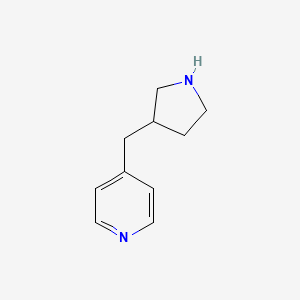

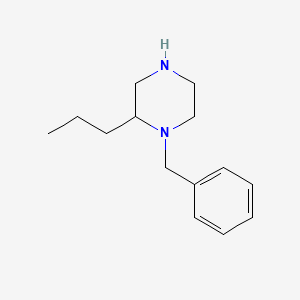

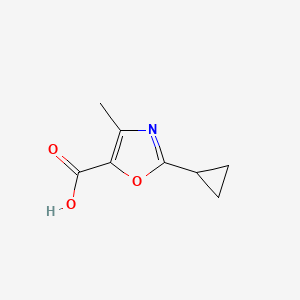

The compound “5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 5th position with a benzyloxy group, at the 6th position with a chlorine atom, and at the 4th position with an iodine atom. The 2nd position of the ring contains a formyl group (aldehyde), which is represented by a carbon double-bonded to an oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group to the pyridine ring. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a common aromatic structure, would contribute to the compound’s stability. The electronegative chlorine and iodine atoms would likely create regions of high electron density, while the benzyloxy and aldehyde groups could participate in various chemical reactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aldehyde group is often involved in nucleophilic addition reactions, while the chlorine and iodine atoms could be replaced by other groups in substitution reactions. The benzyloxy group could also be cleaved under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Pharmaceutical Research: Non-Opioid Analgesics Development

Compounds related to benzyloxy derivatives, such as benzyloxy-cyclopentyladenosine (BnOCPA), have been identified as potent and selective non-opioid analgesics. They exhibit unique modes of action that are non-addictive, potentially opening new avenues for painkiller development without the side effects associated with opioids .

Neuroscience: Excitatory Amino Acid Transporters (EAATs) Inhibition

Benzyloxy derivatives have been used to inhibit EAATs, which are crucial for clearing glutamate from the synaptic cleft. By selectively inhibiting specific EAAT subtypes, these compounds allow for the study of prolonged glutamate exposure effects on neurons, aiding in understanding neurodegenerative diseases.

Chemical Synthesis: Suzuki-Miyaura Coupling Reactions

In the field of synthetic chemistry, benzyloxy-containing compounds like 5-Benzyloxy-1-Boc-indole-2-boronic acid participate in Suzuki-Miyaura coupling reactions. This application is significant for forming carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.

Material Science: Dendrimer Synthesis

Dendrimers, which are colloidal polymeric molecules with a specific size and structure, can be synthesized using benzyloxy-related compounds. These macromolecules have applications in medicine, biomedicine, pharmaceuticals, and catalysis due to their unique properties like high drug transfer capacity and presence of end groups .

Biomedical Applications: Drug Delivery Systems

The structural features of benzyloxy derivatives make them suitable for developing drug delivery systems. Their ability to form dendrimers with high drug transfer capacity and controlled release properties is particularly valuable in targeted therapy .

Catalysis: Palladium-Catalyzed Reactions

Benzyloxy derivatives are used in palladium-catalyzed cross-coupling reactions, which are pivotal in the field of catalysis for the synthesis of various organic compounds. Their role in facilitating these reactions underscores their importance in industrial chemistry.

Neuroprotection Research: Modulating Glutamate Signaling

Research suggests that benzyloxy derivatives could offer neuroprotective benefits by modulating glutamate signaling. This is particularly relevant in conditions like ischemic stroke, where excessive glutamate exposure can lead to neuronal damage.

Cognitive Enhancement Studies: Glutamate Levels Control

Controlled elevation of glutamate levels by benzyloxy derivatives might enhance cognitive function and memory. This application is being explored in animal models, with the potential to extend to human studies in the future.

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-chloro-4-iodo-5-phenylmethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPGINPOPHSNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001186552 | |

| Record name | 2-Pyridinecarboxaldehyde, 6-chloro-4-iodo-5-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde | |

CAS RN |

1353877-99-2 | |

| Record name | 2-Pyridinecarboxaldehyde, 6-chloro-4-iodo-5-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353877-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxaldehyde, 6-chloro-4-iodo-5-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)

![1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one](/img/structure/B1376720.png)

![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)